molecular formula C14H10F2O2 B566950 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261893-04-2

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B566950
CAS No.: 1261893-04-2
M. Wt: 248.229
InChI Key: WHEWBRDYJWPYHK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorotoluene with carbon dioxide in the presence of a base to form 3-fluoro-4-methylbenzoic acid . This intermediate can then be further fluorinated to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzoic acids.

    Esterification: Esters of this compound.

    Reduction: Alcohols or other reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEWBRDYJWPYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689282
Record name 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-04-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,3′-difluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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